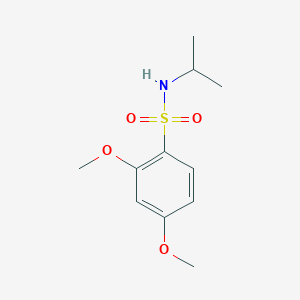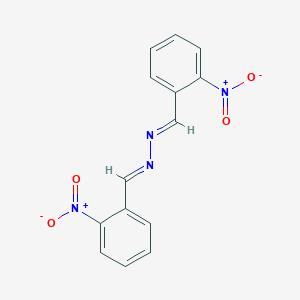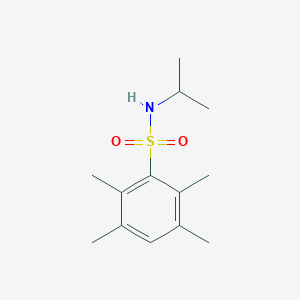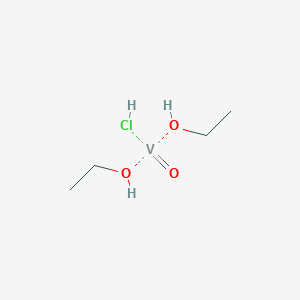![molecular formula C18H17NO B239076 Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- CAS No. 1980-93-4](/img/structure/B239076.png)
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIMBOA-IV and is a derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is a natural compound found in many plants.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV is not fully understood. However, studies have suggested that it works by inducing oxidative stress in cancer cells, leading to their death. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and have anti-inflammatory properties. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV in lab experiments is its potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research on Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential as an anticancer agent. Finally, there is potential for the development of new synthetic methods for the production of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV, which may make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV can be achieved through a multistep process that involves the reaction of various chemical reagents. The first step involves the conversion of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-2-one (Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--II) through the use of a strong base. The second step involves the reaction of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--II with 3,3-dimethylallyl bromide to produce 4-(3,3-dimethylallyloxy)-2-hydroxy-1,4-benzoxazin-3-one (Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--III). The final step involves the reaction of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--III with indole-2-carboxaldehyde to produce Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV.
Scientific Research Applications
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been the subject of numerous scientific studies due to its potential applications in various fields. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV can induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
CAS RN |
1980-93-4 |
|---|---|
Product Name |
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- |
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-[2-(3,3-dimethylindol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H17NO/c1-18(2)15-5-3-4-6-16(15)19-17(18)12-9-13-7-10-14(20)11-8-13/h3-12,20H,1-2H3 |
InChI Key |
CZJQSLCPKVIHSO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)O)C |
Other CAS RN |
1980-93-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)







![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)